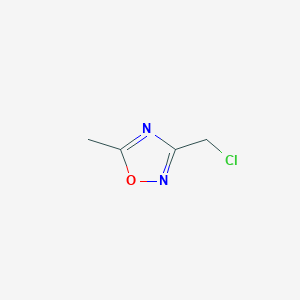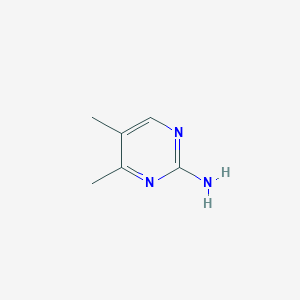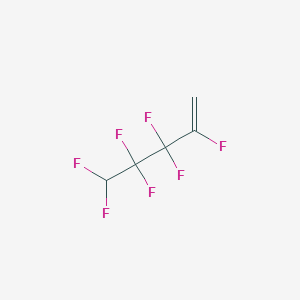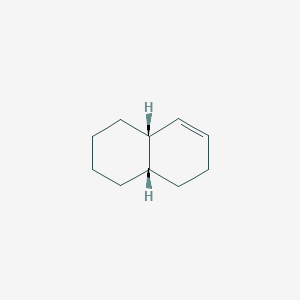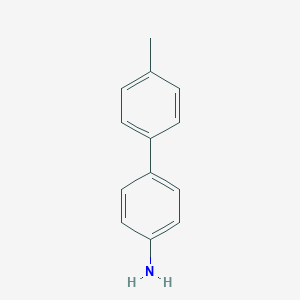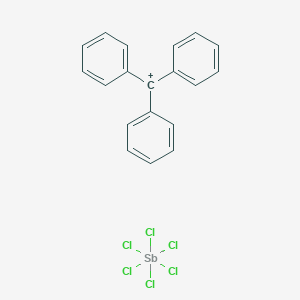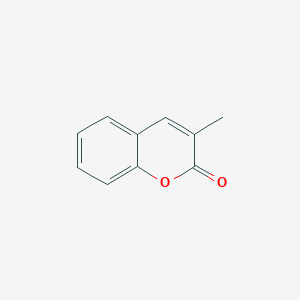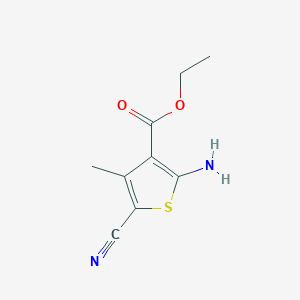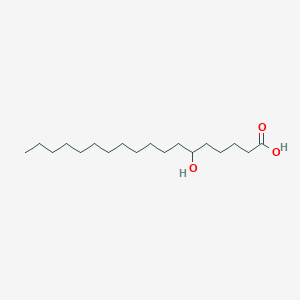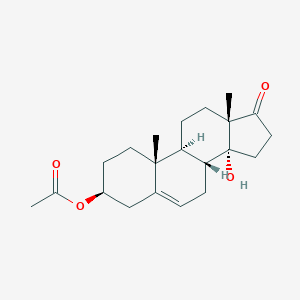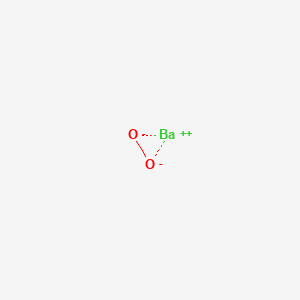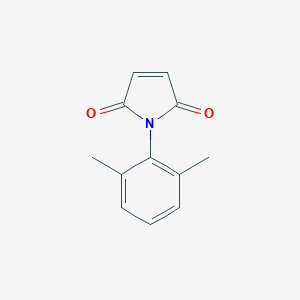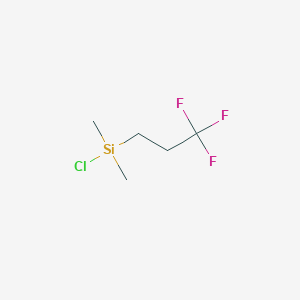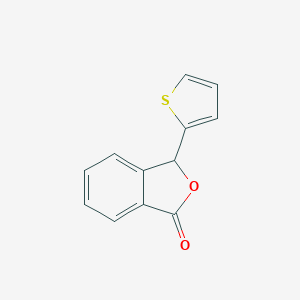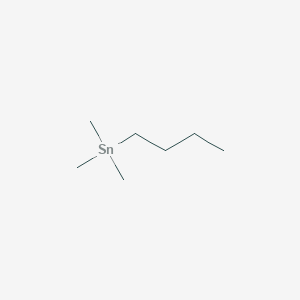
Stannane, butyltrimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, butyltrimethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a colorless liquid that is highly reactive and can be synthesized using various methods.
Mecanismo De Acción
Stannane, butyltrimethyl- acts as a reducing agent in organic reactions by donating electrons to the reactant. It has a high affinity for carbonyl groups, which makes it an effective reducing agent for the reduction of ketones and aldehydes. The reduction of carbonyl groups by stannane, butyltrimethyl- occurs through a hydride transfer mechanism, where the tin atom donates a hydride ion to the carbonyl group.
Efectos Bioquímicos Y Fisiológicos
Stannane, butyltrimethyl- has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be toxic and can cause skin irritation and respiratory problems if inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Stannane, butyltrimethyl- has several advantages for lab experiments, including its high reactivity and selectivity in organic reactions. It is also relatively easy to handle and store. However, it has some limitations, including its toxicity and potential hazards associated with its use.
Direcciones Futuras
There are several future directions for the study of stannane, butyltrimethyl-. One potential direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the study of its potential applications in the synthesis of new organic compounds, such as polymers and materials. Additionally, the study of its biochemical and physiological effects could provide valuable insights into its potential toxicity and hazards associated with its use.
In conclusion, stannane, butyltrimethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is commonly used as a reducing agent in organic reactions and has been studied for its potential applications in organic synthesis. While it has several advantages for lab experiments, it also has some limitations and potential hazards associated with its use. Further research is needed to fully understand its potential applications and hazards.
Métodos De Síntesis
Stannane, butyltrimethyl- can be synthesized using various methods, including the reaction of butylmagnesium chloride and tin tetrachloride, the reaction of butyllithium and tin tetrachloride, and the reaction of butyl lithium and tin (II) chloride. The most common method used for synthesizing stannane, butyltrimethyl- is the reaction of butylmagnesium chloride and tin tetrachloride.
Aplicaciones Científicas De Investigación
Stannane, butyltrimethyl- has been extensively studied for its potential applications in organic synthesis. It is commonly used as a reducing agent in organic reactions, such as the reduction of ketones and aldehydes. It has also been used in the synthesis of various organic compounds, such as amino acids, peptides, and pharmaceuticals.
Propiedades
Número CAS |
1527-99-7 |
|---|---|
Nombre del producto |
Stannane, butyltrimethyl- |
Fórmula molecular |
C7H18Sn |
Peso molecular |
220.93 g/mol |
Nombre IUPAC |
butyl(trimethyl)stannane |
InChI |
InChI=1S/C4H9.3CH3.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H3; |
Clave InChI |
ISGCVUHZDITLMD-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](C)(C)C |
SMILES canónico |
CCCC[Sn](C)(C)C |
Otros números CAS |
1527-99-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



